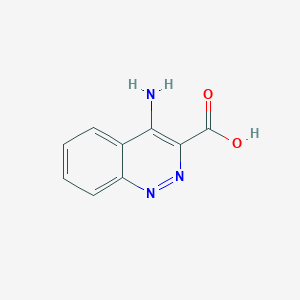

4-Aminocinnoline-3-carboxylic acid

Übersicht

Beschreibung

4-Aminocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7N3O2. It is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 3-position of the cinnoline ring.

Wirkmechanismus

Target of Action

The primary targets of 4-Aminocinnoline-3-carboxylic acid are Tyrosine kinases and Topoisomerase I . These enzymes play a crucial role in cell division and DNA replication, making them common targets for anticancer agents .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes such as cell division and DNA replication .

Pharmacokinetics

The development of cinnoline-based molecules has been noted for their contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest . This can lead to apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .

Biochemische Analyse

Biochemical Properties

It is known that cinnoline derivatives, which include 4-Aminocinnoline-3-carboxylic acid, have been found to interact with various enzymes and proteins . For instance, 4-aminocinnoline-3-carboxamides have been reported to exhibit inhibition of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development .

Cellular Effects

Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that cinnoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, 4-aminocinnoline-3-carboxamides have been found to inhibit BTK, suggesting that they may exert their effects through enzyme inhibition .

Temporal Effects in Laboratory Settings

It is known that cinnoline derivatives can exhibit long-term effects on cellular function

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of cinnoline followed by reduction and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 4-nitrocinnoline-3-carboxylic acid, while reduction can revert it to the original this compound .

Wissenschaftliche Forschungsanwendungen

4-Aminocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminocinnoline-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.

4-Nitrocinnoline-3-carboxylic acid: Contains a nitro group instead of an amino group.

3-Phenylcinnoline-4-carboxylic acid: Features a phenyl group at the 3-position.

Uniqueness

4-Aminocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

4-Aminocinnoline-3-carboxylic acid (ACCA) is a heterocyclic compound belonging to the cinnoline family, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Research has indicated that ACCA may possess significant antibacterial, antifungal, and anticancer properties, making it a subject of interest in various scientific fields.

Antibacterial and Antifungal Properties

ACCA has been evaluated for its antibacterial and antifungal activities against various pathogens. A study demonstrated that derivatives of ACCA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans . The structure-activity relationship (SAR) analyses indicated that modifications in the ACCA structure could enhance its antimicrobial potency.

| Pathogen | Activity Detected |

|---|---|

| Staphylococcus aureus | Significant inhibition observed |

| Bacillus subtilis | Significant inhibition observed |

| Candida albicans | Notable antifungal activity |

The primary targets of ACCA include tyrosine kinases and topoisomerase I , which are crucial for cellular signaling and DNA replication, respectively. ACCA inhibits these enzymes, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The interaction with these targets suggests a potential role for ACCA in cancer therapy.

Central Nervous System Effects

Research indicates that some derivatives of ACCA exhibit central nervous system (CNS) activity. Pharmacological tests have shown that certain compounds derived from ACCA can influence CNS functions, suggesting their potential use in treating neurological disorders .

Synthesis and Evaluation of Derivatives

Recent studies have focused on synthesizing various derivatives of ACCA to evaluate their biological activities. For instance, 4-amino-3-cinnolinecarboxamides were synthesized and subsequently hydrolyzed to yield corresponding carboxylic acids. These derivatives were tested for antibacterial, antifungal, and CNS effects, revealing promising results .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of ACCA derivatives against multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). These compounds demonstrated high selectivity and low IC50 values, indicating potent anticancer activity .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| H460 | <10 | High selectivity |

| MKN-45 | <10 | High selectivity |

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Development of Novel Derivatives : Continued synthesis of modified ACCA compounds may yield agents with enhanced biological activities.

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying the biological effects of ACCA could provide insights into its therapeutic potential.

- Clinical Trials : Promising preclinical results warrant clinical trials to evaluate the safety and efficacy of ACCA in human subjects.

Eigenschaften

IUPAC Name |

4-aminocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162360 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143232-59-1 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.